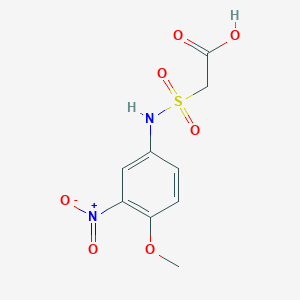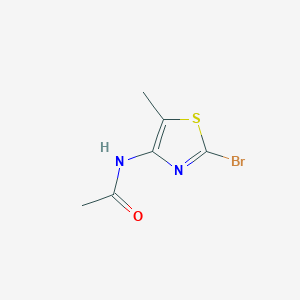![molecular formula C15H14 B8796376 1-methyl-4-[(1E)-2-phenylethenyl]benzene](/img/structure/B8796376.png)
1-methyl-4-[(1E)-2-phenylethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-[(1E)-2-phenylethenyl]benzene, also known as 4-methylstyrene, is an organic compound with the chemical formula C9H10. It is a derivative of styrene, where a methyl group is attached to the phenyl ring. This compound is a colorless liquid with a characteristic aromatic odor and is used in various industrial applications, including the production of polymers and resins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-methyl-4-[(1E)-2-phenylethenyl]benzene can be synthesized through several methods. One common method involves the dehydrogenation of cumene, which produces α-methylstyrene as a by-product . Another method is the reaction between styrene and formaldehyde in the presence of sulfuric acid, which yields 4-phenyl-m-dioxane .
Industrial Production Methods
In industrial settings, phenyl 4-methylstyrene is often produced as a by-product of the cumene process. This process involves the oxidation of cumene to cumene hydroperoxide, which is then cleaved to produce phenol and acetone. During this process, a minor side reaction leads to the formation of phenyl 4-methylstyrene .
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-4-[(1E)-2-phenylethenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzaldehyde, benzoic acid, and epoxides.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products
The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted derivatives of phenyl 4-methylstyrene .
Applications De Recherche Scientifique
1-methyl-4-[(1E)-2-phenylethenyl]benzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of phenyl 4-methylstyrene involves its interaction with various molecular targets and pathways. For instance, in polymerization reactions, it acts as a monomer that undergoes radical polymerization to form long polymer chains. The presence of the methyl group on the phenyl ring influences the reactivity and stability of the compound, making it suitable for specific industrial applications .
Comparaison Avec Des Composés Similaires
1-methyl-4-[(1E)-2-phenylethenyl]benzene can be compared with other similar compounds, such as:
α-Methylstyrene: Both compounds are derivatives of styrene, but phenyl 4-methylstyrene has a methyl group on the phenyl ring, while α-methylstyrene has it on the vinyl group.
Cinnamaldehyde: This compound is structurally similar but contains an aldehyde group instead of a methyl group.
Cinnamyl Alcohol: Similar to cinnamaldehyde, but with an alcohol group.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C15H14 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-methyl-4-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C15H14/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-12H,1H3 |
Clé InChI |
MDRVHDXASYPUCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]AMINE](/img/structure/B8796299.png)




![2-(Methylsulfinyl)-6-nitrobenzo[d]thiazole](/img/structure/B8796353.png)








